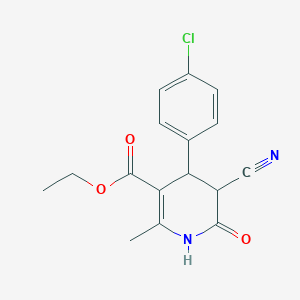
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its ability to block adenosine receptors. Adenosine receptors are G protein-coupled receptors that are activated by adenosine, a purine nucleoside. By blocking adenosine receptors, 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione inhibits the downstream signaling pathways that are activated by adenosine, resulting in a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione are diverse and depend on the specific adenosine receptor subtype that is blocked. For example, blocking the A1 adenosine receptor may result in increased heart rate and blood pressure, while blocking the A2A adenosine receptor may result in decreased inflammation and increased blood flow to the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its specificity for adenosine receptors. This allows researchers to selectively block specific adenosine receptor subtypes and study their downstream effects. However, one limitation is the potential for off-target effects, as 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione may interact with other proteins or receptors in addition to adenosine receptors.
Future Directions
There are several future directions for the study of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. One area of study is its potential as a therapeutic agent for various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure. Another area of study is its potential as a tool for studying the role of adenosine receptors in various physiological processes, such as inflammation and blood flow regulation. Additionally, further research is needed to better understand the potential off-target effects of 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione and to develop more specific adenosine receptor antagonists.
Synthesis Methods
There are several methods for synthesizing 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. One method involves the reaction of 7-propyl-1,3-dimethylxanthine with azepan-1-amine in the presence of a base. Another method involves the reaction of 7-propyl-1,3-dimethylxanthine with azepan-1-ol in the presence of a base. Both methods have been successful in producing 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione with good yields.
Scientific Research Applications
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in scientific research. One area of study is its potential as an adenosine receptor antagonist. Adenosine receptors play a role in a variety of physiological processes, including the regulation of blood flow and neurotransmitter release. By blocking adenosine receptors, 8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione may have potential therapeutic applications in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and heart failure.
properties
Product Name |
8-(1-azepanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
Molecular Formula |
C16H25N5O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
8-(azepan-1-yl)-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-4-9-21-12-13(18(2)16(23)19(3)14(12)22)17-15(21)20-10-7-5-6-8-11-20/h4-11H2,1-3H3 |
InChI Key |
UZEXJPKANLDXBC-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)




![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)


